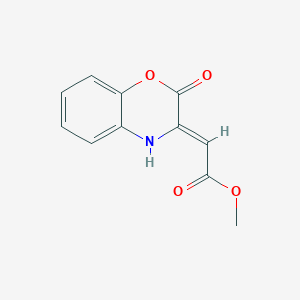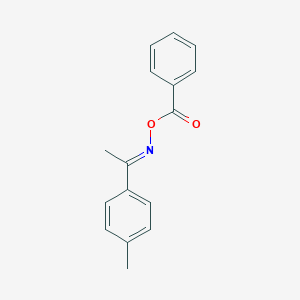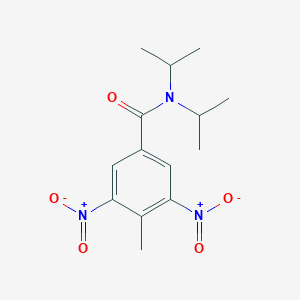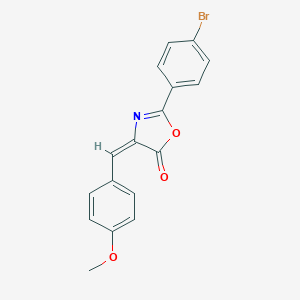![molecular formula C13H13N3O3 B411939 2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol CAS No. 331666-26-3](/img/structure/B411939.png)
2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol” is a complex organic molecule. It is related to the class of compounds known as Schiff bases . Schiff bases are derived from the condensation reaction between an aldehyde and a primary or secondary amine . They are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of Schiff base compounds have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name and InChI code. The IUPAC name “2-amino-1-(4-nitrophenyl)ethanol” suggests that the compound contains an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom, which is also attached to a 4-nitrophenyl group . The InChI code provides a more detailed description of the molecular structure .Orientations Futures
The future directions for research on “2-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)ethanol” and related compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, optoelectronics, and photonics . Further studies could also focus on the synthesis of novel Schiff base compounds with improved properties and functionalities .
Propriétés
IUPAC Name |
2-[[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-9-7-14-10-13-2-1-8-15(13)11-3-5-12(6-4-11)16(18)19/h1-6,8,10,17H,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJASVNNMEGET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NCCO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethoxy-[(Z)-2-methylsulfanyl-1-(2,4,6-trichlorophenyl)ethenoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B411864.png)
![7-oxo-N-phenyl-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3-carboxamide](/img/structure/B411865.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}-17-octadecenoic acid](/img/structure/B411866.png)


![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B411872.png)
![Ethyl 4,10-bis[4-(acetyloxy)phenyl]-7,13-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-1-carboxylate](/img/structure/B411873.png)
![2-{4-chloro-3-nitrophenyl}-5-{4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B411874.png)
![3-Nitro[1]benzothieno[2,3-b][1]benzothiophene 6,6-dioxide](/img/structure/B411875.png)
![N-allyl-3-[(4-tert-butylbenzoyl)hydrazono]butanamide](/img/structure/B411876.png)

